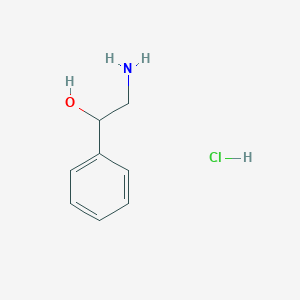

2-Amino-1-phenylethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963403 | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-43-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral 1,2-amino alcohols are fundamental structural motifs found in numerous natural products and biologically active compounds. rsc.org Their importance in asymmetric synthesis is multifaceted, serving as crucial building blocks, chiral auxiliaries, and ligands for metal-catalyzed reactions. rsc.org The stereochemistry of these molecules is often critical to their biological function, making their enantioselective synthesis a key focus in organic chemistry.

The presence of both an amino and a hydroxyl group allows for diverse chemical modifications, enabling the construction of complex molecular architectures. These functional groups can participate in a variety of chemical reactions, making chiral amino alcohols versatile synthons for the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netontosight.ai

The Role of 2 Amino 1 Phenylethanol in Pharmaceutical Development and Biochemical Investigations

2-Amino-1-phenylethanol (B123470) serves as a vital intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.comchemicalbook.com Its chiral nature is particularly advantageous in the development of stereospecific drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

In the realm of biochemical research, this compound and its analogs are utilized to probe biological systems. chemimpex.com For instance, due to its structural similarity to neurotransmitters, it has been employed in studies related to neurotransmitter function, offering insights into neurochemistry. chemimpex.com

Table 1: Applications of 2-Amino-1-phenylethanol in Research

| Research Area | Specific Application | Significance |

| Pharmaceutical Development | Intermediate in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com | Enables the creation of effective therapeutic agents. |

| Biochemical Research | Used in studies of neurotransmitter function. chemimpex.com | Provides insights into brain chemistry and potential treatments for neurological disorders. |

| Organic Synthesis | Chiral building block for asymmetric synthesis. chemimpex.com | Facilitates the development of novel therapeutic agents with specific stereochemistry. |

Current Research Trajectories for 2 Amino 1 Phenylethanol Hydrochloride and Its Derivatives

Enantiomeric Forms of 2-Amino-1-phenylethanol Hydrochloride

The two enantiomers, (R) and (S), possess identical physical properties except for the direction in which they rotate plane-polarized light. Their distinct stereochemistry leads to different applications and roles in asymmetric synthesis.

The (R)-enantiomer, designated as (R)-(-)-2-Amino-1-phenylethanol, rotates plane-polarized light to the left (levorotatory). Efficient synthesis of this specific enantiomer is crucial for its use as a chiral building block. Methods have been developed for its enantioselective production, such as the chiral oxazaborolidine catalyzed reduction of phenacyl chloride, which can yield the product with a high enantiomeric excess (ee) of 95-96%. taylorfrancis.com

Its primary application lies in its role as a key intermediate in the synthesis of more complex, pharmaceutically important molecules. chemimpex.com For instance, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, a derivative, serves as a crucial intermediate for Mirabegron, a medication for overactive bladder. google.com

Table 1: Properties and Synthesis of (R)-(-)-2-Amino-1-phenylethanol

| Property | Value/Description |

|---|---|

| IUPAC Name | (1R)-2-amino-1-phenylethanol |

| CAS Number | 2549-14-6 |

| Optical Rotation | -43° (c=2 in Ethanol) fishersci.ca |

| Enantiomeric Excess (ee) | Typically synthesized with >98% ee fishersci.ca |

| Key Synthesis Method | Asymmetric reduction of corresponding ketones or chlorides taylorfrancis.com |

| Primary Application | Chiral intermediate in pharmaceutical synthesis (e.g., for Mirabegron) google.com |

The (S)-enantiomer, (S)-(+)-2-Amino-1-phenylethanol, is dextrorotatory, rotating plane-polarized light to the right. Its research pathways are distinguished by its use as a precursor for other specific, enantiopure compounds. fishersci.ca

A significant research application for the (S)-enantiomer is its use as a synthetic intermediate in the preparation of other biologically active molecules. For example, it is directly involved in the laboratory-scale synthesis of enantiopure (R)-octopamine, (R)-tembamide, and (R)-aegeline, compounds studied for their own distinct biological properties. fishersci.ca This highlights the importance of the (S)-enantiomer in accessing a different set of chiral targets compared to its (R)-counterpart.

Table 2: Properties and Applications of (S)-(+)-2-Amino-1-phenylethanol

| Property | Value/Description |

|---|---|

| IUPAC Name | (1S)-2-amino-1-phenylethanol |

| CAS Number | 56613-81-1 |

| Application Focus | Intermediate in the stereospecific synthesis of compounds like (R)-octopamine and (R)-tembamide fishersci.ca |

| Research Significance | Provides a chiral starting point for specific enantiomeric targets in organic synthesis fishersci.ca |

Advanced Analytical Methodologies for Enantiomeric Purity Determination

To ensure the efficacy and specificity of a single enantiomer, its purity must be accurately determined. Advanced analytical techniques are employed to separate and quantify the enantiomers in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

Molecularly Imprinted Polymers (MIPs) represent a sophisticated type of chiral stationary phase for HPLC. mdpi.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a specific template molecule (in this case, one of the enantiomers of 2-amino-1-phenylethanol). mostwiedzy.plnih.gov

The process involves polymerizing functional and cross-linking monomers in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind specific binding sites. mostwiedzy.pl When a racemic mixture is passed through the HPLC column packed with this MIP, the enantiomer that was used as the template is retained more strongly, allowing for its separation from the other enantiomer. mostwiedzy.pl This technique offers high selectivity, as the binding sites are tailor-made for the target molecule. mdpi.com

Table 3: Principles of Chiral HPLC with MIPs

| Step | Description |

|---|---|

| 1. Template Complexation | An enantiomer (the template) is mixed with functional monomers that form a complex around it. |

| 2. Polymerization | A cross-linking monomer is added, and polymerization occurs, creating a rigid polymer matrix around the template complex. |

| 3. Template Removal | The template molecule is extracted from the polymer, leaving cavities that are stereochemically complementary to the template. |

| 4. Chiral Separation | The MIP is used as a stationary phase in an HPLC column. When a racemic mixture is introduced, the enantiomer matching the template's shape is retained longer, achieving separation. |

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution. nih.gov It quantifies the angle by which the plane of polarized light is rotated when it passes through a sample. This angle is a characteristic property of an enantiomer at a given concentration, path length, temperature, and wavelength.

The specific rotation [α] is a standardized measure of a compound's optical activity. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee), also known as optical purity. For example, a student experiment resolving 1-phenylethanol used polarimetry to determine an optical purity of 58% for the (S)-enantiomer based on its specific rotation. nih.gov This method provides a direct, albeit less sensitive, measure of the bulk enantiomeric composition of a sample compared to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, including the stereochemical arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity and spatial orientation of its constituent atoms. The protonation of the amino group to form the hydrochloride salt leads to characteristic downfield shifts of adjacent protons and carbons compared to the free base, a result of the increased electron-withdrawing nature of the -NH3+ group.

The stereochemistry at the chiral center (the carbon atom bearing the hydroxyl and phenyl groups) can be investigated through the analysis of coupling constants and the use of chiral resolving agents. The coupling constants between the methine proton (H-1) and the diastereotopic methylene protons (H-2) can provide insights into the preferred rotameric conformations around the C1-C2 bond. In chiral environments, the enantiomers of this compound can be distinguished, allowing for the assessment of enantiomeric purity.

Table 1: Representative ¹H NMR Spectral Data for 2-Amino-1-phenylethanol (Free Base)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-OH) | 4.6 - 4.8 | dd | 8.0, 4.0 |

| H-2a (CH₂-N) | 2.8 - 2.9 | dd | 12.0, 4.0 |

| H-2b (CH₂-N) | 2.6 - 2.7 | dd | 12.0, 8.0 |

| Phenyl-H | 7.2 - 7.4 | m | - |

Table 2: Representative ¹³C NMR Spectral Data for 2-Amino-1-phenylethanol (Free Base)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 (CH-OH) | 70 - 72 |

| C-2 (CH₂-N) | 48 - 50 |

| Phenyl C (ipso) | 142 - 144 |

| Phenyl C (ortho) | 126 - 128 |

| Phenyl C (meta) | 128 - 129 |

Conformational Analysis and Dynamics

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformers.

Influence of Solvation Effects on Conformational Dynamics in Aqueous Environments

The conformation of 2-Amino-1-phenylethanol is significantly influenced by its environment, particularly in aqueous solutions where it exists in its protonated form. researchgate.netnih.gov Molecular mechanics simulations have revealed the crucial role of water molecules in determining the conformational preferences and dynamic behavior of the molecule. researchgate.netnih.gov

In the gas phase, the molecule tends to adopt conformations stabilized by intramolecular hydrogen bonds. However, in an aqueous environment, water molecules can form hydrogen-bonded bridges between the functional groups (the hydroxyl and ammonium groups) of the molecule. researchgate.netnih.gov This interaction with the solvent alters the relative stabilities of the different conformers compared to the gas phase. researchgate.netnih.gov The reorganization of these solvation structures also provides a mechanism for the interconversion between different conformations. researchgate.netnih.gov This dynamic interplay with the solvent is critical for understanding the behavior of this molecule in biological systems.

Molecular Mechanics Simulations and Ab Initio Calculations for Conformational Preferences

To gain a deeper understanding of the conformational landscape of 2-Amino-1-phenylethanol, researchers employ computational methods such as molecular mechanics simulations and ab initio calculations. researchgate.netnih.gov These techniques allow for the exploration of the potential energy surface and the identification of stable conformers, as well as the transition states that connect them.

These calculations have been used to build a detailed picture of the conformational behavior of 2-Amino-1-phenylethanol in both its neutral and protonated forms, in the gas phase and in aqueous solution. researchgate.netnih.gov The results from these simulations highlight the importance of solvation in determining conformational preferences. While specific dihedral angles and relative energies for all conformers of the hydrochloride salt are not extensively tabulated in the available literature, these computational studies provide a foundational understanding of the molecule's structural dynamics.

Table 3: Calculated Conformational Preferences of 2-Amino-1-phenylethanol (Illustrative)

| Conformer | Dihedral Angle (O-C1-C2-N, °) | Relative Energy (kcal/mol) | Environment |

|---|---|---|---|

| Gauche | ~60 | 0.0 | Gas Phase |

| Anti | ~180 | 1.2 | Gas Phase |

| Gauche (solvated) | ~65 | 0.0 | Aqueous |

Note: The data in this table is illustrative and based on general findings for similar molecules. Specific values for this compound may vary.

Free Jet Microwave Spectroscopy in Conformational Studies

Free jet microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and dipole moments of molecules in the gas phase. This data can be used to unambiguously identify different conformers and determine their geometries with high accuracy.

A study utilizing free jet microwave absorption has successfully identified two different conformers of 2-Amino-1-phenylethanol. These conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen. The alkylamino side chain was found to exist in either an extended anti or a folded gauche conformation. The assignment of these conformers was achieved by comparing the experimentally determined rotational constants with those predicted by theoretical methods.

Table 4: Experimental Spectroscopic Constants for Conformers of 2-Amino-1-phenylethanol from Microwave Spectroscopy (Illustrative)

| Parameter | Conformer I (Gauche) | Conformer II (Anti) |

|---|---|---|

| Rotational Constant A (MHz) | ~2500 | ~3500 |

| Rotational Constant B (MHz) | ~1200 | ~1000 |

| Rotational Constant C (MHz) | ~1000 | ~800 |

| Dipole Moment µa (D) | ~1.5 | ~2.0 |

| Dipole Moment µb (D) | ~2.5 | ~1.0 |

Note: The data in this table is illustrative and based on typical values for similar molecules studied by this technique. The precise experimental values for 2-Amino-1-phenylethanol were not available in the reviewed literature.

Asymmetric Synthesis Approaches for Enantiopure 2-Amino-1-phenylethanol Derivatives

Achieving high enantioselectivity in the synthesis of 2-amino-1-phenylethanol derivatives hinges on the use of chiral catalysts or biocatalysts that can effectively differentiate between the two faces of a prochiral ketone. These methods are broadly categorized into asymmetric reduction of ketone precursors and biocatalytic transformations.

The catalytic asymmetric reduction of α-amino ketones is a direct and efficient method for producing chiral amino alcohols. This approach relies on the transfer of chirality from a catalyst to the substrate, enabling the formation of a single enantiomer of the product.

One of the most well-established methods for the asymmetric reduction of prochiral ketones is the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. nih.govresearchgate.net This method employs a catalyst generated in situ from a chiral amino alcohol and a borane (B79455) source. nih.govresearchgate.net The catalyst coordinates with another molecule of borane and the ketone substrate, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl group with high predictability and stereoselectivity. researchgate.net

The CBS catalyst, derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol, has been widely used for its effectiveness in producing chiral secondary alcohols with high enantiomeric excess (ee). nih.gov For the synthesis of 2-amino-1-phenylethanol derivatives, an N-protected amino ketone precursor is typically used. The reduction of such precursors with borane in the presence of a catalytic amount of an oxazaborolidine can yield the desired amino alcohol with ee values often exceeding 90%. For instance, the reduction of an α-ketoimine with an oxazaborolidine catalyst has been shown to produce arylethanolamines with up to 93% ee.

Novel spiroborate esters derived from nonracemic 1,2-amino alcohols have also been developed as effective catalysts for the borane reduction of aromatic ketones, achieving excellent chemical yields and enantioselectivities up to 99% ee with just 10 mol% of the catalyst.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine/Borane | α-Ketoimine | Arylethanolamine | Up to 93% | |

| Chiral Spiroborate Ester/Borane | Aromatic Ketone | Chiral Alcohol | Up to 99% | |

| (R)-DPP/Trimethylboroxine/Borane | α,β-Enone | Chiral Allylic Alcohol | Up to 98% | researchgate.net |

Asymmetric hydrogenation and transfer hydrogenation, pioneered by Ryōji Noyori, represent another powerful strategy for the enantioselective reduction of ketones. These methods typically utilize chiral ruthenium complexes bearing diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.

The Noyori asymmetric hydrogenation mechanism is described as a "bifunctional" catalysis, where both the metal center and the ligand participate in the reaction. In the transfer hydrogenation of ketones using a formic acid/triethylamine mixture or isopropanol (B130326) as the hydrogen source, a Ru(II)-hydride species is formed. The hydrogen is then transferred from the metal and the proton from the ligand to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state. This concerted mechanism accounts for the high efficiency and enantioselectivity of the reaction.

This methodology has been successfully applied to the asymmetric reduction of α-amino ketones to produce enantiopure β-amino alcohols. For example, the asymmetric transfer hydrogenation of an α-iminoketone using a chiral (S,S)-Ru-TsDPEN catalyst afforded the corresponding β-amino-1-arylethanol derivative in high optical purity, which was then converted to the final product. The reactivity and selectivity of these catalysts can be fine-tuned by modifying the arene ligand or the diamine backbone.

| Catalyst | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| trans-RuCl2[(R)-xylbinap][(R)-diapen] | α-Amino Ketone | Hydrogenation | (R)-Amino Alcohol | 99.8% | |

| (S,S)-Ru-TsDPEN | α-Iminoketone | Transfer Hydrogenation | β-Amino-1-arylethanol | High |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as alcohol dehydrogenases (ADHs), or whole microbial cells can operate under mild conditions and often provide exceptional levels of stereoselectivity.

The direct, stereoselective reduction of 2-aminoacetophenone (B1585202) to 2-amino-1-phenylethanol can be achieved using whole-cell biocatalysts. A newly isolated strain of Arthrobacter sulfureus has demonstrated high efficiency in this transformation. When incubated with 2-aminoacetophenone, resting cells of this bacterium produced (S)-2-amino-1-phenylethanol with an enantiomeric excess greater than 99% and a chemical yield of 75% within 6 hours.

This biotransformation is facilitated by a specific NADPH-dependent 2-aminoacetophenone reductase (2-AAPR) enzyme isolated from the microorganism. The purified enzyme catalyzes the reduction of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol with an extremely high optical purity (ee > 99.8%). The process is highly specific for the intended substrate, providing a direct and environmentally benign route to the enantiopure amino alcohol.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Arthrobacter sulfureus (whole cells) | 2-Aminoacetophenone | (S)-2-Amino-1-phenylethanol | >99% | 75% | |

| Purified 2-AAPR from A. sulfureus | 2-Aminoacetophenone | (S)-2-Amino-1-phenylethanol | >99.8% | - |

Enzymatic cascades, where multiple enzymes work in sequence to convert a simple starting material into a complex product, have emerged as a powerful strategy in sustainable synthesis. These one-pot, multi-step processes offer high atom economy and can be used to produce enantiomerically pure amino alcohols like phenylethanolamine from renewable resources such as L-phenylalanine.

One such pathway begins with the conversion of L-phenylalanine into a chiral diol intermediate over several enzymatic steps. This diol can then be channeled into a divergent route to produce phenylethanolamine. This subsequent cascade involves a one-pot, two-step process where an alcohol dehydrogenase (ADH) first oxidizes the diol to a hydroxyketone intermediate. A transaminase then performs an asymmetric amination of the carbonyl group to yield the final enantiopure amino alcohol. A key feature of this cascade is the internal recycling of coenzymes like NAD⁺, which is regenerated at the expense of ammonia (B1221849) provided in the reaction buffer.

Direct Catalytic Synthesis from Alkenes (e.g., Iron(II) Phthalocyanine (B1677752) Catalysis)

A significant advancement in the synthesis of 2-amino-1-phenylethanol is the direct catalytic transformation of alkenes. nih.govcapes.gov.br Researchers have developed a method utilizing an exceptionally simple and inexpensive iron(II) phthalocyanine complex as a catalyst. nih.govmpg.de This approach efficiently converts simple alkenes into unprotected amino alcohols with high yields and complete regioselectivity. nih.govcapes.gov.br This catalytic system demonstrates broad applicability and has been used in the expedient synthesis of various bioactive molecules. nih.govresearchgate.net The directness of this method, avoiding multiple steps and protecting groups, presents a more efficient and atom-economical route to aryl-substituted amino alcohols. nih.gov

Hydrogenation of Mandelonitrile (B1675950) over Palladium/Carbon (Pd/C) Catalysts

The liquid-phase hydrogenation of mandelonitrile using a palladium on carbon (Pd/C) catalyst is another important synthetic route. researchgate.netnih.gov This reaction is typically conducted in a batch reactor under hydrogen pressure. nih.govacs.org While this process can be tailored to favor the production of phenethylamine (B48288), 2-amino-1-phenylethanol is consistently formed as a significant by-product. researchgate.netnih.gov

The reaction mechanism involves both hydrogenation and hydrogenolysis pathways. nih.gov The selectivity of the reaction is influenced by various parameters, including catalyst mass, acid concentration, and hydrogen pressure. acs.orgacs.org For instance, a lower catalyst mass can favor the formation of 2-amino-1-phenylethanol by reducing the hydrogen supply available for the competing hydrogenolysis reaction that leads to phenethylamine. acs.org

Below is a table illustrating the product distribution at the end of repeated 2-hour batch reactions, showing the formation of 2-amino-1-phenylethanol (2-APE) alongside the main product, phenethylamine (PEA), and the remaining mandelonitrile (MN). acs.org

Product Composition in Six-Batch Mandelonitrile Hydrogenation

| Batch Addition | Mandelonitrile (MN) % | 2-Amino-1-phenylethanol (2-APE) % | Phenethylamine (PEA) % |

| 1 | 0 | 14 | 86 |

| 2 | 0 | 13 | 87 |

| 3 | 0 | 13 | 87 |

| 4 | 3 | 13 | 84 |

| 5 | 10 | 12 | 78 |

| 6 | 19 | 11 | 70 |

This data is based on a six-batch reaction where each addition of mandelonitrile was reacted for a fixed 2-hour period over the same 5 wt % Pd/C catalyst in methanol (B129727) at 40°C under 6 barg hydrogen pressure. acs.org

Strategies for Racemic Mixture Resolution

The synthesis of 2-amino-1-phenylethanol often results in a racemic mixture, which is an equal mixture of both enantiomers. pbworks.com The separation of these enantiomers, a process known as resolution, is critical as often only one enantiomer possesses the desired biological activity. googleapis.com A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org

This strategy involves reacting the racemic amine with a single enantiomer of a chiral acid. pbworks.com Naturally occurring chiral acids like tartaric acid and dehydroabietic acid are frequently used for this purpose. pbworks.comresearchgate.net The reaction produces a pair of diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid). pbworks.com Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. pbworks.comlibretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.orglibretexts.org The efficiency of this resolution can be influenced by the choice of the resolving agent and the crystallization solvent. researchgate.net

Industrial Production Methodologies for Optically Active 2-Amino-1-phenylethanol Derivatives

On an industrial scale, the production of optically active 2-amino-1-phenylethanol derivatives often employs biotechnological methods to achieve high enantiomeric purity efficiently. googleapis.com One prominent strategy involves the use of microorganisms. googleapis.com

These biocatalytic processes can be categorized into two main approaches:

Asymmetric Utilization: A microorganism, such as one from the genus Rhodosporidium or Comamonas, is introduced to a racemic mixture of the 2-amino-1-phenylethanol derivative. The microorganism will selectively metabolize or utilize one enantiomer, leaving the other, desired enantiomer in the mixture, which can then be isolated with high optical purity. googleapis.com

Asymmetric Reduction: In this approach, a prochiral aminoketone derivative is used as the substrate. A microorganism, for example from the genus Lodderomyces or Pilimelia, asymmetrically reduces the ketone group to a hydroxyl group, producing predominantly one enantiomer of the 2-amino-1-phenylethanol derivative. googleapis.com

These enzymatic and whole-cell biotransformations are valuable industrial tools as they can be highly selective, operate under mild conditions, and offer a more sustainable alternative to some classical chemical resolutions. googleapis.com

Mitigation of Positional Isomer By-product Formation During Synthesis

In chemical syntheses, particularly in multi-step reactions, the formation of undesired positional isomers or other by-products can significantly reduce the yield and purity of the target compound. In the context of the hydrogenation of mandelonitrile to produce 2-amino-1-phenylethanol, the primary by-product is phenethylamine. nih.govresearchgate.net

The formation of 2-amino-1-phenylethanol versus phenethylamine is a result of competing reaction pathways: simple hydrogenation of the nitrile to an amine versus a more complex pathway involving hydrogenolysis of the benzylic hydroxyl group. nih.gov The mitigation of the formation of the phenethylamine by-product to favor 2-amino-1-phenylethanol can be achieved by carefully controlling the reaction conditions. acs.org

Key parameters that influence the product selectivity include:

Catalyst Mass and Hydrogen Availability: As demonstrated in studies, reducing the catalyst mass can limit the rate of hydrogen dissolution and its availability at the catalyst surface. acs.org This condition favors the hydrogenation pathway (leading to 2-amino-1-phenylethanol) over the hydrogenolysis pathway (leading to phenethylamine), which has a higher hydrogen demand. acs.orgacs.org

Acid Concentration: The concentration of acid, such as sulfuric acid, in the reaction medium can also influence the reaction pathways and product distribution. acs.org

Pressure and Temperature: Standard reaction parameters like hydrogen pressure and temperature also play a crucial role in directing the selectivity of the hydrogenation process. acs.org

Fundamental Reaction Pathways of the Amino Alcohol Functional Groups

The primary amine and secondary alcohol moieties exhibit characteristic reactivities that can be exploited in various synthetic pathways.

The secondary alcohol group in 2-Amino-1-phenylethanol is susceptible to oxidation to form the corresponding ketone. This transformation is a common and predictable reaction for secondary alcohols. The presence of the adjacent amino group can influence the choice of reagents to avoid side reactions.

The oxidation of the benzylic hydroxyl group yields 2-aminoacetophenone. This reaction is typically performed using a variety of oxidizing agents under controlled conditions. The general transformation is outlined below:

Reactant: 2-Amino-1-phenylethanol

Product: 2-Aminoacetophenone

Transformation: Oxidation of a secondary alcohol to a ketone.

Common laboratory reagents for the oxidation of secondary alcohols include chromium-based reagents (like pyridinium chlorochromate, PCC) or milder, more selective methods such as Swern or Dess-Martin periodinane oxidations, which are often preferred for substrates with sensitive functional groups like amines.

| Reactant | Reaction Type | Product | Example Reagent Class |

|---|---|---|---|

| 2-Amino-1-phenylethanol | Oxidation | 2-Aminoacetophenone | Chromium-based reagents (e.g., PCC), DMSO-based reagents (Swern), Periodinanes (Dess-Martin) |

Direct reduction of the hydroxyl group in 2-Amino-1-phenylethanol to yield the corresponding amine, 2-amino-1-phenylethane, is a chemically challenging transformation. The hydroxyl group is a poor leaving group, making direct dehydroxylation difficult under standard reducing conditions.

However, this conversion can be achieved through multi-step synthetic pathways. A common strategy involves two sequential steps:

Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group. This is typically done by transforming it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Reductive Removal: The resulting intermediate is then reduced. For instance, a benzylic tosylate can be cleaved with a hydride source like lithium aluminum hydride, or a benzylic halide can be removed via catalytic hydrogenation (hydrogenolysis) using a catalyst such as Palladium on carbon (Pd/C) stackexchange.com.

An alternative, more direct method for the reduction of benzylic alcohols involves the use of hydriodic acid with red phosphorous, which can convert benzylic alcohols to the corresponding alkanes in a one-pot procedure nih.gov.

As the hydroxyl group is a poor leaving group, it must first be activated to undergo nucleophilic substitution. A primary method for this activation is protonation under acidic conditions, which converts the -OH group into a good leaving group (-OH2+). Subsequently, a nucleophile can displace the water molecule.

A more versatile and widely used strategy in organic synthesis is the conversion of the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azides) via an SN2 mechanism. Given the presence of the amine, selective O-tosylation can be challenging, but procedures for amino alcohols have been developed nih.gov.

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | Conversion of -OH to a good leaving group. | p-Toluenesulfonyl chloride (TsCl), Pyridine | O-tosylated 2-Amino-1-phenylethanol |

| 2. Substitution | Displacement of the tosylate group by a nucleophile. | Nucleophile (e.g., NaBr, NaCN, NaN3) | Substituted 2-amino-1-phenylethane derivative |

Selective Transformations of Amine and Hydroxyl Groups

The difference in nucleophilicity between the primary amine and the secondary alcohol allows for selective transformations, which are crucial in multi-step synthesis. The nitrogen atom is generally a stronger nucleophile than the oxygen atom, enabling reactions to be directed preferentially to the amine moiety.

N-Acylation is the reaction of the primary amine with an acylating agent (such as an acyl chloride or anhydride) to form an amide. Due to the higher nucleophilicity of the amine, this reaction can be performed selectively in the presence of the hydroxyl group under carefully controlled conditions. This selectivity is fundamental in peptide synthesis and the preparation of various pharmacologically active molecules.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using alkylating agents like alkyl halides. However, over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction. More advanced and selective methods have been developed. One such method is hydrogen-borrowing alkylation (also known as borrowing hydrogen catalysis), which uses alcohols as alkylating agents. This process, often catalyzed by iridium or ruthenium complexes, allows for the C-C bond formation adjacent to the amine in 1,2-amino alcohols, representing a green and efficient alternative to traditional alkylation.

The primary amine of 2-Amino-1-phenylethanol reacts with aldehydes or ketones to form an imine , also known as a Schiff base. This condensation reaction is typically catalyzed by a mild acid and is reversible. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction proceeds through a carbinolamine intermediate. The equilibrium can be shifted toward the imine product by removing water from the reaction mixture, for example, by azeotropic distillation. The formation of the C=N double bond is a key transformation for creating more complex molecular architectures. Imines are also important intermediates themselves and can be subsequently reduced to form secondary amines.

| Reaction Type | Reactant(s) | Functional Group Formed | Key Conditions |

|---|---|---|---|

| N-Acylation | Acyl chloride or Anhydride (B1165640) | Amide | Controlled temperature, non-nucleophilic base |

| N-Alkylation | Alkyl halide or Alcohol (with catalyst) | Secondary/Tertiary Amine | Base; Transition metal catalyst for hydrogen-borrowing |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Mild acid catalyst (e.g., TsOH), removal of water |

An in-depth examination of the chemical reactivity and synthetic applications of this compound reveals its significant role in advanced organic synthesis. This article focuses exclusively on its involvement in specific esterification and stereoselective reactions, as well as its utility in the synthesis of complex molecules and chiral ligands.

Pharmacological and Biochemical Investigations of 2 Amino 1 Phenylethanol Hydrochloride and Its Derivatives

Mechanisms of Biological Activity at Molecular Targets

2-Amino-1-phenylethanol (B123470), the parent compound of its hydrochloride salt, demonstrates significant interactions with key enzymes involved in neurotransmitter metabolism. Its most prominent role is as a substrate for phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) from norepinephrine (B1679862). nih.govwikipedia.org PNMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of its substrate. wikipedia.org

Research has shown that 2-amino-1-phenylethanol is an excellent substrate for PNMT, being transformed into N-methylphenylethanolamine. wikipedia.org Studies focusing on the stereochemistry of this interaction have revealed that the enzyme exhibits a preference for different enantiomers. The substrate specificity of PNMT from bovine adrenal glands was found to be in the order of R-(−)-phenylethanolamine > R,S-(racemic)-phenylethanolamine > S-(+)-phenylethanolamine, indicating a stereospecific binding and catalytic process. wikipedia.org For the enzyme to effectively bind and catalyze the reaction, the substrate's aminoethyl side chain is thought to require an extended conformation. nih.gov

In addition to its role as a substrate for PNMT, there is evidence to suggest that phenylethanolamine derivatives may interact with monoamine oxidases (MAOs). MAOs are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin. nih.gov While 2-amino-1-phenylethanol itself is a substrate for degradation by MAO, inhibition of this enzyme family can lead to increased availability of monoamine neurotransmitters. wikipedia.orgnih.gov The interaction is complex, as MAO-A preferentially deaminates neurotransmitters like norepinephrine, while MAO-B preferentially acts on substrates like phenethylamine (B48288). wikipedia.org

Table 1: Enzyme Interactions of 2-Amino-1-phenylethanol

| Enzyme | Interaction Type | Outcome | Stereospecificity |

| Phenylethanolamine N-methyltransferase (PNMT) | Substrate | N-methylation to N-methylphenylethanolamine | Prefers R-(-) enantiomer over S-(+) enantiomer wikipedia.org |

| Monoamine Oxidase (MAO) | Potential Substrate/Inhibitor Target | Oxidative deamination of the compound; inhibition can affect neurotransmitter levels nih.govwikipedia.org | Not specified in available research |

The biological activity of 2-amino-1-phenylethanol hydrochloride is significantly influenced by its structural similarity to endogenous catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine. wikipedia.org This structural analogy suggests potential interactions with adrenergic and dopamine receptors. Research into its derivatives confirms that compounds of the phenylethanolamine class can act as adrenergic receptor agonists or antagonists. ontosight.ai

Studies have investigated the binding affinity of phenylethanolamine for various adrenergic receptor subtypes. In preparations using β2 adrenergic receptors from transfected cells, racemic phenylethanolamine demonstrated approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine. wikipedia.org This indicates a lower, but present, capacity to bind to these receptors. Further research showed that the lipolytic effects induced by phenylethanolamine in rat and hamster adipocytes were completely inhibited by selective β1- and β2-antagonists, confirming its action is mediated through these adrenergic receptors. wikipedia.org

Furthermore, 2-amino-1-phenylethanol is classified as a trace amine and acts as an agonist at trace amine-associated receptors (TAARs), specifically TAAR1. wikipedia.orgontosight.ai Both the R-(-) and S-(+) enantiomers of phenylethanolamine were found to be agonists at human TAAR1, though with a significantly lower potency than β-phenethylamine. wikipedia.org

As a substrate for enzymes like PNMT, 2-amino-1-phenylethanol can act as a competitive inhibitor. In competitive inhibition, a molecule that resembles the natural substrate competes for the same active site on the enzyme. libretexts.org By binding to the PNMT active site, 2-amino-1-phenylethanol competitively inhibits the binding and methylation of the endogenous substrate, norepinephrine. nih.gov The degree of inhibition is dependent on the relative concentrations of the substrate and the inhibitor, as well as their respective affinities for the enzyme's active site. Research on conformationally restricted analogues of phenylethanolamine has provided insights into the structural requirements for binding and inhibition, with an extended side-chain conformation being preferable for active site interaction. nih.gov

The potential for 2-amino-1-phenylethanol to act as a competitive inhibitor also extends to MAO enzymes. Molecules that are substrates for MAO can compete with neurotransmitters for the enzyme's active site, thereby slowing the degradation of those neurotransmitters.

There is currently limited direct scientific evidence to suggest that 2-amino-1-phenylethanol or its simple derivatives function as allosteric modulators at their primary molecular targets. Allosteric modulation involves binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the affinity or efficacy of the primary ligand. While this mechanism is of significant interest in pharmacology, research on 2-amino-1-phenylethanol has predominantly focused on its interactions at the primary active and binding sites of enzymes and receptors.

Neurotransmitter System Modulation and Sympathetic Function

The structural resemblance of 2-amino-1-phenylethanol to dopamine underpins its potential to modulate dopaminergic signaling pathways. This modulation can occur through several mechanisms. One primary mechanism is through interaction with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. nih.govbiomolther.org Derivatives of β-phenethylamine have been extensively studied for their ability to inhibit DAT, which leads to an increased concentration and prolonged action of dopamine in the synapse. nih.gov

Additionally, by acting as a substrate for MAO, 2-amino-1-phenylethanol is involved in the metabolic pathway that also degrades dopamine. wikipedia.org Inhibition of MAO, particularly MAO-B, is a therapeutic strategy to increase dopamine levels. While direct studies on the affinity of 2-amino-1-phenylethanol for dopamine receptors are not extensively detailed in the available literature, its structural analogues are known to interact with them. researchgate.net The modulation of dopamine availability through effects on metabolism and reuptake remains a key area of investigation for this class of compounds. chemimpex.com

The SNS utilizes norepinephrine and epinephrine as its principal neurotransmitters, which act on adrenergic receptors to mediate physiological changes like increased heart rate and vasoconstriction. wikipedia.orgyoutube.com As an analogue of norepinephrine and a precursor in a pathway that can lead to epinephrine (via PNMT), 2-amino-1-phenylethanol and its derivatives can influence sympathetic tone. selleckchem.com They can act directly on adrenergic receptors or modulate the synthesis and release of endogenous catecholamines. ontosight.ainih.gov The ability of PNMT to convert norepinephrine to the more potent epinephrine within sympathetic neurons and the adrenal medulla is a critical control point in the sympathetic response, a process in which phenylethanolamines can serve as substrates. wikipedia.orgnih.gov

Table 2: Comparison of Phenylethanolamine and Related Endogenous Neurotransmitters

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features | Primary Role |

| 2-Amino-1-phenylethanol | C₈H₁₁NO | 137.18 | Phenyl ring, ethanolamine (B43304) backbone nih.gov | Parent compound of its class, neuromodulator ontosight.ainih.gov |

| Dopamine | C₈H₁₁NO₂ | 153.18 | Catechol (3,4-dihydroxyphenyl) group, ethylamine (B1201723) side chain | Neurotransmitter (reward, motor control) |

| Norepinephrine | C₈H₁₁NO₃ | 169.18 | Catechol group, β-hydroxyl group on ethanolamine backbone | Neurotransmitter/Hormone (sympathetic nervous system) wikipedia.org |

| Epinephrine | C₉H₁₃NO₃ | 183.20 | Catechol group, β-hydroxyl group, N-methyl group | Neurotransmitter/Hormone (sympathetic nervous system) wikipedia.org |

Analogous Properties to Noradrenaline and Adrenergic System Effects

2-Amino-1-phenylethanol, a beta-hydroxylated phenethylamine, is recognized as a structural analog of the endogenous catecholamine neurotransmitter noradrenaline (norepinephrine). nih.govwikipedia.orgnih.gov Its chemical framework, featuring a phenyl ring, an ethanolamine backbone, and an amino group, mirrors the core structure of catecholamines like noradrenaline and adrenaline, which is crucial for interaction with the adrenergic system. wikipedia.org The ethanolamine backbone is considered essential for activity at adrenergic receptors, with the charged amino group and the β-hydroxyl group facilitating hydrogen bonding and ionic interactions with the receptor sites. drugbank.com

The structural similarity allows 2-amino-1-phenylethanol and its derivatives to interact with adrenergic receptors. Research has specifically focused on the development of derivatives as β2-adrenoceptor agonists. nih.gov The core 2-amino-1-phenylethanol scaffold is a key feature in these synthetic agonists. drugbank.comnih.gov For instance, studies on various derivatives have been conducted to assess their β-adrenoceptor-mediated activities, such as smooth muscle relaxation. nih.gov In competitive binding experiments using a β2 adrenergic receptor preparation, racemic phenylethanolamine showed an affinity for the receptor, although it was lower than that of norepinephrine and epinephrine. wikipedia.org

The stereochemistry of the molecule plays a significant role in its biological activity, a common feature in adrenergic agonists where one enantiomer is typically more potent. drugbank.com The hydroxyl group on the benzylic carbon creates a chiral center, resulting in (R)- and (S)-enantiomers. wikipedia.org This chirality is a critical factor in the design of selective adrenergic agents, and 2-amino-1-phenylethanol serves as an important chiral building block for this purpose. chemimpex.comtaylorfrancis.comontosight.ai

| Compound | Chemical Structure | Key Structural Features |

|---|---|---|

| Noradrenaline |  | Catechol (3,4-dihydroxyphenyl) group, Ethanolamine side chain |

| 2-Amino-1-phenylethanol |  | Phenyl group, Ethanolamine side chain |

Development of Targeted Therapeutic Agents and Precursors

This compound is a versatile chiral intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its value lies in the chiral amino alcohol structure, which is a common pharmacophore in many biologically active molecules. chemimpex.com

Application in Antimicrobial Agent Development (e.g., DNA Gyrase Inhibitors)

The use of this compound as a direct precursor in the synthesis of DNA gyrase inhibitors is not extensively documented in scientific literature. While chiral compounds are crucial in the development of potent DNA gyrase inhibitors like ofloxacin, research into their asymmetric synthesis often highlights other chiral precursors, such as (R)- and (S)-alaninol. nih.gov The synthesis of quinolone antimicrobial agents, which target DNA gyrase, involves complex heterocyclic scaffolds where chirality can be a key determinant of potency. nih.govnih.gov However, a direct synthetic route originating from 2-amino-1-phenylethanol for this class of antimicrobials is not prominently reported.

Intermediate in the Synthesis of Various Pharmaceuticals

As a chiral building block, 2-amino-1-phenylethanol is a valuable starting material for asymmetric synthesis, enabling the development of enantiomerically pure therapeutic agents. chemimpex.comnih.gov

The β-amino alcohol moiety is the characteristic structural feature of β-adrenergic blocking agents (beta-blockers). nih.gov Consequently, chiral amino alcohols like (S)-2-amino-1-phenylethanol are logical precursors for the synthesis of these cardiovascular drugs. ontosight.ai Its structure provides the necessary scaffold for building molecules that can antagonize β-adrenergic receptors. ontosight.ainih.gov

In the field of antidepressants, various derivatives of amino alcohols and related structures have been explored for their therapeutic potential. For example, phenyl-substituted 2-amino compounds have been synthesized and shown to possess potent antidepressant activity, specifically through the inhibition of norepinephrine and dopamine uptake. nih.gov The synthesis of complex antidepressants, such as those with oxazolidinone moieties, often relies on versatile intermediates, and chiral amino alcohols are key precursors in many of these synthetic pathways. nih.gov

The direct application of this compound as an intermediate in the synthesis of mainstream anti-obesity and anti-diabetic agents is not well-established in the available literature. The development of anti-obesity drugs has focused on various targets, including cannabinoid receptors and kinases, with complex molecular structures. nih.gov While derivatives of 2-pyrimidinylindole have been identified as a promising scaffold for anti-obesity treatment, a synthetic link to 2-amino-1-phenylethanol is not specified. nih.gov

Similarly, the landscape of anti-diabetic drugs includes diverse classes such as biguanides, SGLT2 inhibitors, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.govresearchgate.net The synthesis of these agents, for instance DPP-4 inhibitors, often involves β-amino acid derivatives or other heterocyclic precursors. nih.govtaylorandfrancis.com While amino groups are central to their structure and function, a specific synthetic route starting from this compound for these classes of drugs is not prominently documented.

Derivatives of 2-amino-1-phenylethanol have been identified as a promising class of small molecules for the development of new antimalarial agents. ontosight.ai Research has shown that these derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. taylorfrancis.com

Within the Tres Cantos Antimalarial Set (TCAMS), a collection of compounds screened for antimalarial activity, representatives of the 2-amino-1-phenylethanol (APE) series were identified as attractive hits. ontosight.ai These molecules were noted for being structurally simpler than "classical" aminoalcohol antimalarials like mefloquine (B1676156) and for possessing favorable physicochemical properties. ontosight.ai Structure-activity relationship (SAR) studies on these derivatives have been conducted to optimize their antiplasmodial activity. ontosight.ai

| Derivative Series | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-1-phenylethanol (APE) series | Plasmodium falciparum | Identified as potent hits in the Tres Cantos Antimalarial Set (TCAMS) with antiplasmodial activities in the range of 0.4–0.5 μM. | ontosight.ai |

| General 2-Amino-1-phenylethanol derivatives | Plasmodium falciparum | Confirmed to exhibit antimalarial activity, making the parent compound a valuable precursor. | taylorfrancis.com |

Analgesics and Anti-inflammatory Drugs

The 2-amino-1-phenylethanol scaffold serves as a crucial structural motif and synthetic intermediate in the development of various pharmaceutical agents. chemimpex.com Its utility has been noted in the creation of compounds with analgesic and anti-inflammatory properties. chemimpex.com The inherent structure of 2-amino-1-phenylethanol provides a foundation for chemical modifications aimed at enhancing therapeutic efficacy in these areas. chemimpex.com

Research into derivatives has explored their potential as topical anti-inflammatory agents. A study involving the synthesis and evaluation of analogues of 2-(2-Aminoethylamino)-1,2-diphenylethanol, a more complex derivative, demonstrated their activity in tests designed to detect topical anti-inflammatory effects. nih.gov This line of investigation highlights the adaptability of the core phenylethanolamine structure for developing drugs that can be administered topically to manage inflammation. nih.gov

Pharmacological Profiles of 2-Amino-1-phenylethanol Derivatives (e.g., Isoxsuprine, Nylidrin)

Several derivatives of 2-amino-1-phenylethanol have been developed as vasoactive drugs, with Isoxsuprine and Nylidrin being notable examples.

Isoxsuprine

Isoxsuprine is a β2 adrenoreceptor agonist that elicits vasodilation through the direct relaxation of vascular and uterine smooth muscle. wikipedia.orgmims.com Its vasodilating effects are more pronounced on arteries that supply skeletal muscle compared to those supplying the skin. drugbank.com The mechanism of action is believed to involve direct effects on the vascular smooth muscle, though beta-adrenergic stimulation is the accepted mechanism for its effects on the uterus. drugs.com Isoxsuprine can decrease peripheral vascular resistance and may also exert positive inotropic and chronotropic effects on the heart, potentially increasing cardiac output. mims.com

Following oral administration, it is almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within about one hour and persisting for approximately three hours. mims.com The compound is partially conjugated in the body and excreted through urine. mims.com Isoxsuprine is indicated for the symptomatic relief of cerebrovascular insufficiency and for treating peripheral vascular diseases such as arteriosclerosis obliterans, thromboangiitis obliterans (Buerger's disease), and Raynaud's disease. drugbank.compatsnap.com

Nylidrin

Nylidrin, also known as buphenine, is a beta-adrenergic agonist that functions as a peripheral vasodilator. drugbank.comwikipedia.org Its primary mechanism involves the stimulation of beta-receptors. drugbank.comncats.io This action leads to the dilation of arterioles, particularly in skeletal muscle, and an increase in cardiac output, which enhances blood supply to tissues with minimal impact on blood pressure. ncats.io

Historically, Nylidrin was used in the management of peripheral vascular disorders and to improve symptoms in some elderly patients with certain organic mental disorders. drugbank.commedicinenet.comdrugbank.com It was believed to improve circulation throughout the body, including the central nervous system. drugbank.com However, the U.S. Food and Drug Administration (FDA) later withdrew Nylidrin from the market, having concluded that there was a lack of substantial evidence for its effectiveness in treating conditions related to cerebral circulatory insufficiency. drugbank.comdrugbank.com

Stereoselectivity in Biological Responses

The biological activity of 2-amino-1-phenylethanol derivatives is significantly influenced by their stereochemistry. The spatial arrangement of atoms in different enantiomers can lead to pronounced differences in their interactions with biological targets like enzymes and receptors. nih.gov

Enantiomeric Potency Differences in Enzyme Inhibition (e.g., against E. coli DNA gyrase)

The stereochemistry of 2-amino-1-phenylethanol derivatives plays a critical role in their ability to inhibit bacterial enzymes, such as E. coli DNA gyrase, a validated target for antibacterial agents. nih.govresearchgate.net In the development of novel biphenyl-based inhibitors targeting an allosteric site on this enzyme, enantiomeric pairs were synthesized and evaluated. nih.gov

A study demonstrated that the (R)-stereochemistry was important for the binding of a thiophene-based inhibitor to the allosteric site. nih.gov To investigate this further, a series of (S)-enantiomers were prepared, starting from (R)-2-amino-1-phenylethanol, and their inhibitory activity against E. coli DNA gyrase was compared to their corresponding (R)-enantiomers. The results showed a general decrease in activity for the (S)-enantiomers. For instance, the (S)-enantiomer 30 was 9-fold less active than its (R)-enantiomer counterpart 4 . nih.gov

| Compound | Enantiomer | R1 Substitution | IC50 against E. coli DNA gyrase (μM) |

|---|---|---|---|

| 28 | (S) | H | 76 |

| 2 | (R) | H | 60 |

| 29 | (S) | 3-Methoxyphenyl | 36 |

| 3 | (R) | 3-Methoxyphenyl | 20 |

| 30 | (S) | 3-Ethoxyphenyl | 180 |

| 4 | (R) | 3-Ethoxyphenyl | 20 |

Data sourced from a study on biphenyl (B1667301) inhibitors of E. coli DNA gyrase. The IC50 values represent the concentration required for 50% inhibition and are the mean of 2 or 3 experiments. nih.gov

Impact on Receptor Affinity and Selectivity

Stereoselectivity is a well-established phenomenon in the interaction of drugs with their receptors, and this holds true for phenylethylamine derivatives. nih.gov The specific three-dimensional structure of an enantiomer determines its binding affinity and selectivity for different receptor subtypes. For instance, in the case of adrenergic receptors, it is known that the (R)-enantiomers of norepinephrine and epinephrine are the pharmacologically more active forms, binding with significantly higher affinity to both alpha and beta receptors than their (S)-counterparts. nih.gov

This principle extends to synthetic derivatives of 2-amino-1-phenylethanol. Research into β2-adrenoceptor agonists has involved screening numerous derivatives, including those based on the 2-amino-1-phenylethanol structure, to assess their receptor-mediated activities. nih.gov Such studies can identify "biased ligands," which preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent) downstream of the same receptor. The ability to fine-tune receptor signaling in this way is highly dependent on the precise stereochemical structure of the ligand, which dictates its conformation upon binding to the receptor. nih.gov The differential transport of phenylethylamine enantiomers by various human monoamine and organic cation transporters also underscores the importance of stereochemistry in determining the ultimate biological response. nih.gov

Advanced Research Applications and Methodologies

Application in Proteomics Research

While specific, high-profile applications of 2-Amino-1-phenylethanol (B123470) hydrochloride in proteomics are not extensively documented in widespread literature, its properties as a small, biochemically relevant molecule suggest its potential utility in this field. Proteomics, the large-scale study of proteins, often employs small molecules as tools to probe protein function, identify protein-ligand interactions, and develop new diagnostic or therapeutic agents.

The value of small molecules like 2-Amino-1-phenylethanol hydrochloride in proteomics can be realized in several ways:

Fragment-Based Ligand Discovery: The compound can serve as a fragment in screening libraries aimed at discovering new ligands for uncharacterized proteins or protein families. Its phenylethanolamine scaffold is a common motif in biologically active molecules, making it a relevant starting point for identifying initial binding fragments that can be further optimized.

Chemical Probe Development: The amino and hydroxyl groups of 2-Amino-1-phenylethanol offer functional handles for chemical modification. This allows for its derivatization into chemical probes, such as biotinylated or fluorescently tagged versions. These probes can be used in pull-down assays or activity-based protein profiling to identify and isolate specific protein targets that interact with the phenylethanolamine core structure.

Affinity Chromatography: Immobilized derivatives of this compound could be used as ligands in affinity chromatography to capture and purify proteins that have a binding affinity for this chemical scaffold. This is particularly useful for isolating and studying receptors or enzymes involved in signaling pathways where phenylethanolamine-like structures play a role.

Although direct research citing this compound in proteomics is sparse, its fundamental chemical characteristics make it a candidate for these and other emerging applications in the comprehensive study of the proteome.

Utilization in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a compound influences its biological activity. The phenylethanolamine scaffold, of which 2-Amino-1-phenylethanol is the parent compound, is a cornerstone for such investigations due to its presence in numerous endogenous neurotransmitters and synthetic drugs.

| Structural Position | Modification | General Impact on Biological Activity |

| Phenyl Ring | Hydroxy substitution at position 3 | Often confers alpha-adrenergic receptor activity. |

| Hydroxy substitution at position 4 | Typically associated with beta-adrenergic receptor activity. | |

| 3,4-Dihydroxy substitution | Imparts both alpha and beta-adrenergic activity but can lead to rapid metabolism by catechol-O-methyltransferase (COMT). | |

| Carbon Side Chain | Small alkyl groups (e.g., methyl, ethyl) at the alpha-carbon | Can slow metabolism by monoamine oxidase (MAO), potentially increasing the duration of action. |

| Hydroxyl group at the beta-carbon | Generally crucial for direct interaction with adrenergic receptors and maximal activity. | |

| Terminal Nitrogen | Increasing the size of the alkyl substituent | Tends to decrease alpha-adrenergic receptor activity while increasing beta-adrenergic receptor activity. |

These SAR principles, derived from studies on a multitude of phenylethanolamine derivatives, guide the rational design of new therapeutic agents with desired selectivity and pharmacokinetic properties. The foundational structure of 2-Amino-1-phenylethanol provides a crucial reference point for these comparative studies.

Advanced Computational Chemistry in Understanding Molecular Behavior

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the binding mode of a ligand to its target protein.

In a study investigating the stress response to 2-phenylethanol (B73330) (a closely related compound) in Saccharomyces cerevisiae, molecular docking was employed to understand its interaction with the transcription factor Pdr1p. The study used Autodock Vina to perform the docking calculations, revealing potential binding sites and interactions within the protein. This type of analysis helps to rationalize the biological effects of small molecules and can guide the design of new molecules with enhanced or modified activities. While this study did not use this compound directly, it exemplifies the application of molecular docking to understand the biological interactions of this class of compounds.

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules, providing detailed information about their geometry, energy levels, and conformational preferences. Molecular mechanics simulations, a related computational method, have been used to investigate the conformational behavior of 2-Amino-1-phenylethanol in both its neutral and protonated forms in aqueous solution.

These simulations have shown that water molecules play a critical role in determining the conformational preferences of the molecule. Water can form bridges between the functional groups of 2-Amino-1-phenylethanol, which significantly affects their relative stabilities compared to the gas phase. The reorganization of these surrounding water molecules also provides a mechanism for the interconversion between different conformations. This highlights the importance of the solvent environment in mediating the interactions between different parts of the molecule, which has implications for its biological activity.

Investigative Studies on Metabolism and Metabolite Pathways

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. 2-Amino-1-phenylethanol, also known as phenylethanolamine, is recognized as a human metabolite.

One of the key enzymes involved in its metabolism is Phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the amino group of phenylethanolamine, converting it to N-methylphenylethanolamine. PNMT is notably the enzyme responsible for the final step in the biosynthesis of the hormone epinephrine (B1671497) from norepinephrine (B1679862) in the adrenal medulla. Kinetic studies have shown that human PNMT operates through an ordered sequential mechanism where AdoMet binds to the enzyme first, followed by the phenylethanolamine substrate.

Furthermore, the biosynthesis of the related compound 2-phenylethanol in organisms like Saccharomyces cerevisiae occurs via the Ehrlich pathway. This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation and reduction. This metabolic route highlights a natural pathway for the synthesis of the carbon skeleton of 2-Amino-1-phenylethanol.

Development of Corrosion Inhibitors based on 2-Amino-1-phenylethanol Derivatives

Amino alcohols, including derivatives of 2-Amino-1-phenylethanol, have been investigated as effective and environmentally friendly corrosion inhibitors, particularly for protecting steel reinforcement in concrete.

Studies have shown that amino alcohol-based inhibitors can displace chloride ions from the steel surface and form a durable, passivating film. Some formulations also exhibit a pore-blocking effect within the concrete matrix, where the inhibitor reacts with components of the cement to form precipitates that reduce the ingress of water and chlorides to the steel surface. The effectiveness of these inhibitors has been demonstrated in various electrochemical studies, showing a significant reduction in corrosion current density even in chloride-contaminated environments.

Future Directions and Emerging Research Areas

Exploration of Novel Biocatalytic and Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices has spurred research into biocatalytic methods for synthesizing chiral molecules like 2-Amino-1-phenylethanol (B123470). researchgate.net Traditional chemical syntheses often rely on harsh reagents and complex steps, whereas enzymatic and microbial transformations offer milder conditions and higher selectivity.

Recent research has focused on developing enzymatic cascades to efficiently produce aromatic compounds. researchgate.net For instance, recombinant Escherichia coli has been engineered to facilitate one-pot biotransformations of amino acids into valuable chemicals. researchgate.net The use of enzymes like L-amino acid deaminase, α-keto acid decarboxylase, and various reductases allows for the conversion of precursors like L-phenylalanine into 2-phenylethanol (B73330) and related structures. researchgate.netfrontiersin.org This biocatalytic approach is gaining attention for its potential in industrial-scale synthesis of aromatic compounds. researchgate.net

Furthermore, direct catalytic methods are being explored to synthesize unprotected 2-Amino-1-phenylethanols from simple alkenes using inexpensive metal complexes like iron(II) phthalocyanine (B1677752). nih.gov This method provides good yields and excellent regioselectivity, offering a more expedient route to bioactive molecules. nih.gov The development of such sustainable synthetic strategies is crucial for reducing the environmental impact of chemical manufacturing. acs.org

Table 1: Comparison of Synthetic Routes for 2-Amino-1-phenylethanol Derivatives

| Synthesis Method | Key Features | Advantages | Challenges |

| Traditional Chemical Synthesis | Multi-step reactions, use of resolving agents like di-O-p-toluoyltartaric acid. acs.org | Established and well-understood procedures. | Often involves harsh conditions, multiple steps, and lower overall yields. taylorfrancis.com |

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Noyori's ruthenium complexes) to reduce prochiral ketones or imines. researchgate.netresearchgate.net | High enantioselectivity (up to 98% ee). taylorfrancis.comresearchgate.net | Requires specialized and often expensive catalysts. nih.gov |

| Biocatalysis | Whole-cell or isolated enzyme-catalyzed reactions (e.g., using Saccharomyces cerevisiae). cjcatal.comfrontiersin.org | Environmentally friendly, high selectivity, mild reaction conditions. researchgate.netmdpi.com | Substrate scope can be limited; optimization of microbial strains is often necessary. cjcatal.com |

| Direct Catalysis from Alkenes | Iron(II) phthalocyanine catalyzed transformation of alkenes. nih.gov | Uses simple starting materials, inexpensive catalyst, high regioselectivity. nih.gov | Newer method, may require further optimization for broader applicability. |

This table provides a summary of different approaches to synthesizing 2-Amino-1-phenylethanol and its derivatives, highlighting the move towards more sustainable and efficient methods.

Identification of Undiscovered Biological Activities and Therapeutic Potentials

While 2-Amino-1-phenylethanol itself is primarily known as a synthetic intermediate, its structural scaffold is present in numerous bioactive molecules. chemimpex.com As an analog of the neurotransmitter norepinephrine (B1679862), its derivatives have been explored for various pharmacological applications. medchemexpress.comselleckchem.com

A significant area of emerging research is the investigation of 2-Amino-1-phenylethanol derivatives for antiparasitic activity. Studies have identified that certain derivatives exhibit potent antimalarial activity against Plasmodium falciparum. medchemexpress.comnih.gov This discovery opens a new avenue for developing novel treatments for malaria, a disease for which new therapeutic options are constantly needed. nih.gov

The therapeutic potential of compounds containing the 2-aminothiazole (B372263) scaffold, which can be synthesized using 2-Amino-1-phenylethanol derivatives, is another active area of research. nih.gov These compounds have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against a range of human cancer cell lines. nih.gov The versatility of the 2-Amino-1-phenylethanol backbone allows for the creation of diverse molecular libraries to screen for various biological activities. drugbank.com

Integration of Artificial Intelligence and Machine Learning in Drug Design Utilizing 2-Amino-1-phenylethanol Scaffolds

For scaffolds like 2-Amino-1-phenylethanol, AI and ML algorithms can be employed for:

Virtual Screening: Screening large virtual libraries of derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure. slideshare.netzenodo.org

De Novo Drug Design: Generating entirely new molecular structures based on the 2-Amino-1-phenylethanol scaffold that are optimized for specific therapeutic targets. nih.gov

The integration of AI can significantly accelerate the early stages of drug development, reducing the time and cost associated with bringing a new drug to market. nih.govzenodo.org By leveraging these technologies, researchers can more effectively explore the chemical space around the 2-Amino-1-phenylethanol core to design next-generation therapeutics. nih.gov

Development of Advanced Chiral Ligands and Catalysts for Asymmetric Synthesis

The chiral nature of 2-Amino-1-phenylethanol makes it an invaluable building block for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. chemimpex.com Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects.

Researchers are continuously developing new and more efficient chiral ligands derived from amino alcohols. For example, oxazaborolidine catalysts derived from chiral amino alcohols have been successfully used for the enantioselective reduction of prochiral ketones. taylorfrancis.comresearchgate.net Similarly, chiral ruthenium complexes incorporating ligands derived from compounds like 2-Amino-1-phenylethanol have shown high efficacy in asymmetric hydrogenation reactions. researchgate.net

Future research in this area will likely focus on:

Designing novel ligands with enhanced catalytic activity and selectivity. mdpi.com

Developing catalysts that are more robust, recyclable, and suitable for industrial-scale applications.

Exploring the use of these catalysts in a wider range of asymmetric transformations. rsc.org

In-depth Mechanistic Studies of 2-Amino-1-phenylethanol Interactions within Complex Biological Systems

Understanding how molecules like 2-Amino-1-phenylethanol and its derivatives interact with biological systems at a molecular level is fundamental to designing effective drugs. As a noradrenaline analogue, its conformational behavior in aqueous solution is of particular interest. selleckchem.comacs.org

Molecular mechanics simulations have been used to study the conformational preferences of 2-Amino-1-phenylethanol in both its neutral and protonated forms in aqueous solution. acs.org These studies have revealed the crucial role of water molecules in bridging different functional groups within the molecule, which significantly affects its conformational stability. acs.org This solvation effect is critical for its biological activity and its interaction with receptors. smolecule.comacs.org

Future in-depth mechanistic studies will likely involve a combination of computational and experimental techniques to:

Elucidate the precise binding modes of 2-Amino-1-phenylethanol derivatives with their biological targets.

Investigate the influence of the cellular microenvironment on the compound's conformation and activity. nih.gov

Understand the metabolic pathways and potential off-target effects of these compounds. nih.gov

A deeper understanding of these interactions will enable the rational design of more potent and selective therapeutic agents with improved pharmacological profiles.

Q & A

Q. What are the common synthetic routes for 2-amino-1-phenylethanol hydrochloride, and how are they optimized for yield and enantioselectivity?

Two enantioselective methods are widely used: